molecular formula C10H5BrO4 B1378912 2-Acetyl-5-bromobenzofuran-4,7-dione CAS No. 1389264-29-2

2-Acetyl-5-bromobenzofuran-4,7-dione

Cat. No. B1378912
CAS RN: 1389264-29-2
M. Wt: 269.05 g/mol
InChI Key: KDVZWDYCCQHJPF-UHFFFAOYSA-N
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Description

2-Acetyl-5-bromobenzofuran-4,7-dione, also known as bromoacetylcoumarin or BAC, is a heterocyclic organic compound. It has a molecular formula of C10H5BrO4 and a molecular weight of 269.05 g/mol .


Synthesis Analysis

Benzofuran compounds, including 2-Acetyl-5-bromobenzofuran-4,7-dione, can be synthesized through various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The InChI code for 2-Acetyl-5-bromobenzofuran-4,7-dione is 1S/C10H5BrO4/c1-4(12)8-2-5-7(13)3-6(11)9(14)10(5)15-8/h2-3H,1H3 .


Physical And Chemical Properties Analysis

2-Acetyl-5-bromobenzofuran-4,7-dione is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Antitubercular Activity

This compound has been used in the synthesis of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles, which have shown potential in the treatment of tuberculosis. These derivatives have demonstrated high binding energy with Asp Kinase protein of Mycobacterium tuberculosis, a well-established target for the development of novel therapeutics .

Antimicrobial Activity

Some of the newly synthesized compounds containing a benzofuran nucleus combined with thiosemicarbazide, thiazole, and thiazolidinone moieties have shown promising antimicrobial activity .

Antifungal Activity

Benzofuran derivatives, including those prepared from 2-acetylbenzofurans, have been reported to have antifungal activities .

Antioxidant Activity

Ailanthoidol, a neolignan derivative, has been reported to have antioxidant activities. This compound is one of the many natural products that contain a benzofuran ring system bearing various substituents at the C-2 position .

Antitumor and Antibiotic Activities

Benzofuran-fused benzocarbazoles, which can be synthesized from 2-acetyl-5-bromobenzofuran, have potential antitumor and antibiotic activities .

Enhancing Insulin Sensitivity

2,5-disubstituted benzofurans, which can be synthesized from 2-acetyl-5-bromobenzofuran, are active in enhancing insulin sensitivity .

Treatment of Cardiac Arrhythmias

Compounds prepared from 2-acetylbenzofurans have been used for the treatment of cardiac arrhythmias .

Synthesis of Pyridine Derivatives

2-Acetyl-5-bromobenzofuran has been used in the synthesis of several pyridine derivatives .

Safety and Hazards

The safety information for 2-Acetyl-5-bromobenzofuran-4,7-dione includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P280 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

While the specific future directions for 2-Acetyl-5-bromobenzofuran-4,7-dione are not mentioned in the search results, benzofuran compounds in general have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds .

properties

IUPAC Name

2-acetyl-5-bromo-1-benzofuran-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO4/c1-4(12)8-2-5-9(14)6(11)3-7(13)10(5)15-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVZWDYCCQHJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=O)C=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284559
Record name 4,7-Benzofurandione, 2-acetyl-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1389264-29-2
Record name 4,7-Benzofurandione, 2-acetyl-5-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389264-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Benzofurandione, 2-acetyl-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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